REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CN(C)C=O>[O:7]=[C:4]1[CH2:5][CH2:6][N:1]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:2][CH2:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)=O
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated
|
Type
|
ADDITION
|
Details
|
the filtrate was added with a saturated aqueous sodium hydrogencarbonate solution (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, low boiling matters
|
Type
|
DISTILLATION
|
Details
|
were distilled away from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (chloroform/methanol=19/1)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCN(CC1)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |